Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro- is a heterocyclic organic compound that belongs to the naphthofuran family This compound is characterized by a fused ring system consisting of a naphthalene ring and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a mixture of 1-naphthol, potassium carbonate, and acetone can be stirred and then reacted with allyl bromide to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the naphthofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted naphthofurans depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to inhibit specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune response and cell proliferation . The compound’s nitro group plays a crucial role in its biological activity, potentially through redox reactions that generate reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[1,2-b]benzofuran: Similar structure but with a benzene ring fused to the furan ring.
Naphtho[2,3-b]furan-4,9-dione: Contains a quinone moiety, differing in its oxidation state and functional groups.
Uniqueness
Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro- is unique due to the presence of both a nitro group and a methyl group, which confer distinct chemical reactivity and biological activity. Its ability to inhibit NF-κB activity sets it apart from other naphthofuran derivatives, making it a valuable compound for further research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
848780-29-0 |
---|---|
Molekularformel |
C13H11NO3 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
3-methyl-5-nitro-2,3-dihydrobenzo[g][1]benzofuran |
InChI |
InChI=1S/C13H11NO3/c1-8-7-17-13-10-5-3-2-4-9(10)12(14(15)16)6-11(8)13/h2-6,8H,7H2,1H3 |
InChI-Schlüssel |
KAUNHTJQYIAMFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC2=C1C=C(C3=CC=CC=C32)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.